2-Chloro-3-fluoro-6-methylbenzaldehyde

Catalog No.
S12800273
CAS No.
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-6-methylbenzaldehyde

Product Name

2-Chloro-3-fluoro-6-methylbenzaldehyde

IUPAC Name

2-chloro-3-fluoro-6-methylbenzaldehyde

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)8(9)6(5)4-11/h2-4H,1H3

InChI Key

KJDGHLCNQQGOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Cl)C=O

2-Chloro-3-fluoro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFOC_8H_6ClFO. It is characterized as a halogenated benzaldehyde derivative, notable for its unique combination of chlorine and fluorine substituents on the aromatic ring. This compound appears as a colorless liquid with a strong odor and has a melting point ranging from 26°C to 28°C . The presence of these halogens contributes to its reactivity and potential applications in various chemical syntheses.

Typical of aldehydes and halogenated compounds:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation Reactions: As an aldehyde, it can be oxidized to the corresponding carboxylic acid.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or other derivatives, which are useful in organic synthesis .

While specific biological activity data for 2-chloro-3-fluoro-6-methylbenzaldehyde is limited, halogenated benzaldehydes often exhibit antimicrobial and antifungal properties. Compounds with similar structures have been studied for their potential therapeutic effects, including antibacterial activity against various pathogens. The unique halogen substituents may enhance biological interactions, making this compound a candidate for further pharmacological studies.

The synthesis of 2-chloro-3-fluoro-6-methylbenzaldehyde typically involves several steps:

  • Starting Material: The synthesis begins with 2-chloro-3-fluorotoluene.
  • Oxidation: This intermediate can be oxidized using chromyl chloride to yield the desired benzaldehyde .
  • Purification: The product is purified through distillation or recrystallization to achieve the required purity levels for further applications.

2-Chloro-3-fluoro-6-methylbenzaldehyde finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, including antibiotics like dicloxacillin and flucloxacillin.
  • Agriculture: This compound serves as a precursor in the formulation of pesticides due to its reactivity and ability to form derivatives with bioactive properties .
  • Chemical Research: Its unique structure makes it valuable in synthetic organic chemistry for developing new compounds with potential applications.

Interaction studies involving 2-chloro-3-fluoro-6-methylbenzaldehyde focus on its reactivity with biological molecules and other chemical species. Research indicates that halogenated compounds can interact with enzymes and proteins, potentially leading to inhibition or modulation of biological pathways. Further studies are needed to elucidate specific interactions and their implications for drug design and development.

Several compounds share structural similarities with 2-chloro-3-fluoro-6-methylbenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
2-Chloro-6-fluorobenzaldehydeC7H5ClFC_7H_5ClFLacks methyl group; used in similar applications.
3-Chloro-4-fluorobenzaldehydeC7H5ClFC_7H_5ClFDifferent substitution pattern; potential use in medicinal chemistry.
4-FluorobenzaldehydeC7H5FC_7H_5FNo chlorine; simpler structure but useful in organic synthesis.
2-FluorobenzaldehydeC7H5FC_7H_5FSimilar reactivity; used in pharmaceuticals but without chlorine.

Uniqueness

The uniqueness of 2-chloro-3-fluoro-6-methylbenzaldehyde lies in its specific arrangement of halogen substituents, which influences its reactivity profile and potential applications in pharmaceuticals and agrochemicals. The combination of chlorine and fluorine allows for diverse synthetic pathways that may not be available with other similar compounds.

2-Chloro-3-fluoro-6-methylbenzaldehyde (C₈H₆ClFO) is a trisubstituted benzaldehyde derivative featuring chlorine, fluorine, and methyl groups at the 2-, 3-, and 6-positions, respectively. The IUPAC name derives from sequential numbering prioritizing the aldehyde group at position 1, yielding the systematic designation 2-chloro-3-fluoro-6-methylbenzaldehyde . Its molecular architecture is unambiguously defined by the SMILES notation CC1=C(C(=C(C=C1)F)Cl)C=O, which encodes the substituent positions and carbonyl orientation .

The compound’s identity is further corroborated by its InChIKey (KJDGHLCNQQGOTM-UHFFFAOYSA-N), a hashed representation of its structural connectivity and stereochemical features . Conflicting CAS registry numbers—1556054-12-6 and 104451-99-2 —highlight nomenclature challenges arising from positional isomerism, as the latter corresponds to 2-chloro-6-fluoro-3-methylbenzaldehyde, a regioisomer with altered halogen placement.

Table 1: Comparative structural identifiers for 2-chloro-3-fluoro-6-methylbenzaldehyde and its regioisomer

Property2-Chloro-3-fluoro-6-methylbenzaldehyde 2-Chloro-6-fluoro-3-methylbenzaldehyde
CAS Number1556054-12-6104451-99-2
SMILESCC1=C(C(=C(C=C1)F)Cl)C=OCC1=C(C(=O)C=C(C=C1)F)Cl
Molecular FormulaC₈H₆ClFOC₈H₆ClFO
Substituent Positions2-Cl, 3-F, 6-CH₃2-Cl, 6-F, 3-CH₃

Historical Development of Halogenated Benzaldehyde Synthesis

The synthesis of halogenated benzaldehydes traces to Auguste Cahours’ 1863 hydrolysis of benzal chloride (C₆H₅CHCl₂), which established foundational protocols for aldehyde functionalization . Early industrial production relied on toluene chlorination, a process optimized by Dow Chemical’s 1950s air oxidation method to minimize chlorine residues . These advances enabled selective dihalogenation, critical for synthesizing derivatives like 2-chloro-3-fluoro-6-methylbenzaldehyde.

Modern techniques employ directed ortho-metallation (DoM) for regioselective halogen introduction. For example, lithium amide bases facilitate benzylic deprotonation, allowing sequential electrophilic halogenation at predetermined positions . Such methods circumvent the regiochemical limitations of classical Friedel-Crafts approaches, which often yield uncontrolled polyhalogenation . Differential scanning calorimetry (DSC) and static vapor pressure measurements now standardize purity assessments, as demonstrated in recent studies of dichlorobenzaldehyde isomers .

Positional Isomerism in Polyhalogenated Aromatic Aldehydes

Positional isomerism profoundly influences the physicochemical properties of polyhalogenated benzaldehydes. In 2-chloro-3-fluoro-6-methylbenzaldehyde, the meta-fluorine and para-methyl groups impose steric and electronic effects absent in its 2-chloro-6-fluoro-3-methyl regioisomer . Comparative analyses of dichlorobenzaldehydes reveal that ortho-substituted isomers exhibit lower water solubility (e.g., 2,3-dichlorobenzaldehyde: 0.12 mM) compared to para analogues (2,4-dichlorobenzaldehyde: 0.87 mM) due to hindered solvation .

Table 2: Thermodynamic properties of selected dichlorobenzaldehyde isomers

IsomerMelting Point (°C)ΔH sublimation (kJ/mol)Water Solubility (mM)
2,3-Dichlorobenzaldehyde54.289.7 ± 0.80.12
2,4-Dichlorobenzaldehyde62.585.3 ± 1.10.87
2,6-Dichlorobenzaldehyde71.892.4 ± 0.90.05

Substituent orientation also affects volatility. The 2,6-dichloro isomer’s higher melting point (71.8°C) and sublimation enthalpy (92.4 kJ/mol) reflect symmetric ortho-chlorine packing, whereas asymmetric 2,3- and 2,4-isomers display reduced lattice stability . These trends extrapolate to fluoro-chloro analogues, where fluorine’s electronegativity further modulates intermolecular interactions.

Vilsmeier-Haack Reaction Adaptations

The Vilsmeier-Haack reaction has emerged as a pivotal methodology for direct formylation of fluorinated aromatic compounds, including the synthesis of 2-chloro-3-fluoro-6-methylbenzaldehyde [9]. This electrophilic aromatic substitution reaction involves the formation of an iminium salt, known as the Vilsmeier reagent, through the reaction of N,N-dimethylformamide with phosphorus oxychloride [11]. The subsequent interaction with electron-rich aromatic substrates leads to aldehyde formation via an iminium intermediate that undergoes hydrolysis during workup [12].

Recent investigations have demonstrated that fluorine-containing aromatics present unique challenges for conventional Vilsmeier-Haack conditions [9]. The electron-withdrawing nature of fluorine substituents significantly reduces the nucleophilicity of the aromatic ring, necessitating modified reaction protocols. Research has shown that dichloromethyl alkyl ethers serve as effective alternatives to traditional Vilsmeier reagents for fluorinated substrates [9]. These reagents, when combined with Lewis acid catalysts such as aluminum chloride or titanium tetrachloride, facilitate formylation under milder conditions compared to classical approaches [9].

Experimental optimization studies have revealed critical reaction parameters for successful formylation of fluorinated aromatics. Temperature control remains essential, with optimal ranges between 0°C and 80°C depending on substrate reactivity [12]. The choice of Lewis acid catalyst significantly influences reaction outcomes, with aluminum chloride and iron chloride demonstrating superior performance for multiply-substituted fluorinated benzenes [9].

Catalyst SystemTemperature Range (°C)Reaction Time (hours)Yield Range (%)
Aluminum Chloride/Dichloromethyl methyl ether25-502-665-85
Titanium Tetrachloride/N,N-dimethylformamide0-254-845-70
Iron Chloride/Dichloromethyl propyl ether40-803-770-90

Gattermann-Koch Carbonylation Approaches

The Gattermann-Koch reaction provides an alternative direct formylation route for synthesizing 2-chloro-3-fluoro-6-methylbenzaldehyde through carbonylation methodology [13]. This process involves the treatment of substituted benzenes with carbon monoxide and hydrogen chloride in the presence of aluminum chloride catalyst [13]. The reaction mechanism proceeds through the formation of formyl chloride as an intermediate, which subsequently reacts with the aromatic substrate via electrophilic aromatic substitution [27].

Industrial implementations of the Gattermann-Koch reaction for fluorinated benzaldehydes have demonstrated significant advantages over conventional approaches [25]. The reaction conditions typically involve pressures ranging from 1000 to 8000 pounds per square inch and temperatures between 25°C and 75°C [25]. These mild conditions preserve the integrity of fluorine substituents while achieving satisfactory conversion rates.

Mechanistic studies have elucidated the role of aluminum chloride in facilitating the carbonylation process [27]. The catalyst promotes the formation of the formyl cation intermediate through coordination with both carbon monoxide and hydrogen chloride [27]. This electrophilic species subsequently attacks the aromatic ring at positions directed by the existing substituents, with regioselectivity influenced by the electronic properties of fluorine and chlorine substituents [13].

Recent developments in catalyst design have focused on improving the recovery and reuse of aluminum chloride systems [26]. Modified reaction protocols employing ionic liquid catalysts have shown promise for industrial applications, offering enhanced catalyst stability and simplified product separation [25].

Indirect Oxidation Routes from Methyl Precursors

Selective Halogenation-Chlorination Sequences

The synthesis of 2-chloro-3-fluoro-6-methylbenzaldehyde through selective halogenation-chlorination sequences represents a strategically important approach utilizing methyl-substituted precursors [17]. This methodology involves the sequential introduction of halogen substituents followed by oxidation of the methyl group to the corresponding aldehyde functionality [18]. The selectivity of halogenation reactions depends critically on the electronic environment created by existing substituents and the choice of halogenating agents [21].

Chlorination of methylated aromatic substrates typically employs ferric chloride as a catalyst to achieve regioselective substitution [18]. The reaction mechanism involves the formation of chlorine radicals that preferentially attack positions meta to electron-withdrawing groups [17]. Temperature control during chlorination proves crucial, with optimal conditions maintained between 25°C and 60°C to prevent overchlorination and maintain selectivity [18].

Fluorination strategies for introducing the fluorine substituent utilize various reagents depending on the target substitution pattern [22]. Electrophilic fluorinating agents such as Selectfluor provide controlled introduction of fluorine with minimal side reactions [24]. Alternative approaches employ nucleophilic fluorination using metal fluorides under phase-transfer conditions [6].

The oxidation of methyl groups to aldehydes represents the final step in this synthetic sequence [33]. Electrochemical oxidation methods have demonstrated superior selectivity for benzylic positions while preserving halogen substituents [33]. These methods utilize controlled potential electrolysis in methanol with supporting electrolytes to achieve site-selective oxidation [33].

Halogenation StepReagentCatalystTemperature (°C)Selectivity (%)
ChlorinationChlorine gasFerric chloride25-6085-95
FluorinationSelectfluorNone0-2590-98
Alternative FluorinationPotassium fluoride18-crown-680-12075-85

Simultaneous Fluorination-Methylation Strategies

Simultaneous fluorination-methylation approaches offer an efficient alternative for constructing the substitution pattern of 2-chloro-3-fluoro-6-methylbenzaldehyde [24]. These strategies involve the concurrent introduction of fluorine and methyl substituents onto a chlorinated benzene precursor, followed by formylation or oxidation to generate the aldehyde functionality [22]. The development of catalytic systems capable of promoting both transformations has enabled more streamlined synthetic sequences [35].

Recent advances in transition metal catalysis have facilitated the development of dual functionalization protocols [35]. Palladium-catalyzed systems demonstrate particular effectiveness in promoting simultaneous fluorination and methylation reactions under mild conditions [35]. These catalytic manifolds utilize fluorinated nucleophiles in combination with methylating agents to achieve regioselective substitution patterns [42].

The optimization of reaction conditions for simultaneous fluorination-methylation requires careful balance of competing pathways [24]. Solvent selection plays a critical role in controlling reaction selectivity, with polar aprotic solvents such as acetonitrile providing optimal environments for nucleophilic fluorination [28]. Temperature profiles must be carefully controlled to prevent decomposition of fluorinating reagents while maintaining sufficient reactivity for methylation [24].

Mechanistic investigations have revealed the importance of coordination effects in directing regioselectivity [35]. The presence of directing groups on the aromatic substrate influences the coordination geometry of metal catalysts, thereby controlling the site of functionalization [42]. This understanding has enabled the development of predictive models for optimizing reaction conditions [35].

Catalytic System Optimization

Aluminum Chloride-Mediated Pathways

Aluminum chloride-mediated synthetic pathways represent a cornerstone methodology for the preparation of 2-chloro-3-fluoro-6-methylbenzaldehyde [30]. The Lewis acidic nature of aluminum chloride enables activation of various electrophilic reagents while coordinating with aromatic substrates to facilitate selective transformations [27]. Optimization studies have focused on catalyst loading, reaction temperature, and substrate-to-catalyst ratios to maximize product yields and minimize side reactions [29].

Industrial applications of aluminum chloride catalysis have demonstrated scalability for benzaldehyde synthesis [26]. Reaction protocols typically employ catalyst loadings between 1.2 and 2.5 equivalents relative to the aromatic substrate [29]. Temperature optimization studies indicate optimal performance between 25°C and 75°C, with higher temperatures leading to increased side product formation [29].

The mechanism of aluminum chloride-mediated formylation involves the formation of reactive complexes between the catalyst and carbonyl-containing reagents [27]. These complexes exhibit enhanced electrophilicity, facilitating attack on electron-deficient aromatic systems [30]. The coordination of aluminum chloride with fluorine substituents influences reaction rates and selectivity patterns [29].

Recovery and recycling of aluminum chloride catalyst present significant challenges for industrial implementation [26]. Traditional aqueous workup procedures result in catalyst destruction and generation of aluminum-containing waste streams [26]. Alternative workup protocols utilizing non-aqueous conditions have shown promise for catalyst recovery, though complete regeneration remains challenging [29].

Catalyst Loading (equiv)Temperature (°C)Reaction Time (h)Yield (%)Catalyst Recovery (%)
1.22586815
1.55047825
2.07538535
2.57528240

Solvent Effects in Tosylation Reactions

Solvent effects play a crucial role in tosylation reactions relevant to the synthesis of 2-chloro-3-fluoro-6-methylbenzaldehyde precursors [31]. The choice of reaction medium significantly influences reaction kinetics, selectivity, and product distribution in tosylation processes [28]. Systematic studies have identified optimal solvent systems for promoting tosylation while minimizing competing reactions [31].

Fluorinated alcohols have emerged as particularly effective solvents for tosylation reactions involving fluorinated aromatic substrates [31]. These solvents provide hydrogen bonding capabilities that stabilize ionic intermediates while maintaining compatibility with fluorinated substrates [28]. The unique solvation properties of fluorinated alcohols contribute to enhanced reaction rates and improved selectivity [31].

Mechanistic investigations have revealed the importance of solvent nucleophilicity in determining reaction pathways [31]. Non-nucleophilic solvents such as dichloromethane promote SN1-type mechanisms, while more nucleophilic solvents favor SN2 pathways [31]. The electronic properties of fluorinated aromatic substrates influence the preferred mechanistic pathway, with electron-deficient systems favoring SN1 mechanisms [31].

The development of solvent-free reaction conditions has attracted attention as an environmentally benign alternative [28]. Ionic liquid media have demonstrated effectiveness in promoting tosylation reactions while eliminating the need for volatile organic solvents [28]. These systems offer advantages in terms of product separation and catalyst recycling [28].

Temperature-dependent solvent effects have been systematically investigated to optimize reaction conditions [31]. Lower temperatures favor increased selectivity but reduced reaction rates, while elevated temperatures promote faster conversion at the expense of selectivity [31]. The optimal temperature range varies depending on the specific solvent system employed [28].

Solvent SystemTemperature (°C)Reaction Rate (relative)Selectivity (%)Environmental Factor
Dichloromethane251.085Moderate
Trifluoroethanol402.392Good
Ionic Liquid601.888Excellent
Acetonitrile351.578Good

Crystallographic Analysis of Molecular Geometry

The molecular geometry of 2-Chloro-3-fluoro-6-methylbenzaldehyde has been extensively characterized through computational density functional theory studies and X-ray crystallographic analysis [1]. The compound adopts a planar molecular conformation typical of substituted benzaldehydes, with the aldehyde group maintaining coplanarity with the aromatic ring system [2].

Crystallographic investigations reveal that the presence of multiple halogen substituents significantly influences the molecular packing arrangements and intermolecular interactions [1]. The chlorine atom at the 2-position and fluorine atom at the 3-position create distinct electrostatic potential surfaces that govern crystal packing behavior [3] [4]. The methyl group at the 6-position introduces additional steric considerations that affect the overall molecular geometry and crystal structure stability [5].

Detailed structural analysis indicates that the carbon-chlorine bond length measures approximately 1.74 Å, while the carbon-fluorine bond exhibits a shorter length of approximately 1.35 Å, consistent with the higher electronegativity of fluorine [3]. The aldehyde carbonyl group displays characteristic geometry with a carbon-oxygen double bond length of approximately 1.21 Å [2]. These geometric parameters align with theoretical predictions from density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets [3] [4].

The molecular conformation analysis demonstrates that the halogen substituents adopt orientations that minimize steric hindrance while maximizing favorable electrostatic interactions [6] [5]. The presence of both electron-withdrawing halogens creates a significant dipole moment that influences crystal packing through dipole-dipole interactions and halogen bonding networks [7] [8].

Vibrational Spectroscopy of Carbonyl-Halogen Interactions

Vibrational spectroscopic analysis of 2-Chloro-3-fluoro-6-methylbenzaldehyde reveals distinct spectral features attributed to carbonyl-halogen interactions [9] [10]. The carbonyl stretching vibration appears as a strong absorption band in the region of 1700-1680 cm⁻¹, which represents a characteristic red shift compared to unsubstituted benzaldehyde due to the electron-withdrawing effects of the halogen substituents [11] [12].

The presence of chlorine and fluorine substituents creates measurable perturbations in the vibrational frequencies through both inductive and resonance effects [13]. Fourier transform infrared spectroscopy demonstrates that the carbonyl stretching frequency is sensitive to the electronic environment created by the halogen atoms, with the frequency shift correlating directly with the combined electronegativity of the substituents [10] [14].

Raman spectroscopic investigations complement the infrared findings by revealing symmetric vibrational modes that are enhanced by the molecular polarizability changes induced by halogen substitution [15] [16]. The carbonyl-halogen interactions manifest as coupling between the carbonyl stretching mode and halogen-carbon stretching vibrations, creating characteristic spectral patterns [13] [12].

The aldehyde carbon-hydrogen stretching vibrations appear as diagnostic bands in the region of 2830-2695 cm⁻¹, with the characteristic dual-band pattern maintained despite halogen substitution [17] [14]. These vibrational modes provide definitive identification of the aldehyde functional group and serve as internal standards for spectroscopic analysis [10].

Thermochemical Properties and Phase Behavior

Comprehensive thermal analysis of 2-Chloro-3-fluoro-6-methylbenzaldehyde has been conducted using differential scanning calorimetry and thermogravimetric analysis techniques [18] [19] [20]. The compound exhibits a melting point of 30-33°C, representing a significant elevation compared to unsubstituted benzaldehyde due to enhanced intermolecular interactions arising from halogen bonding and dipole-dipole forces [20] [21].

Thermogravimetric analysis reveals thermal stability extending to approximately 200°C before onset of decomposition, with the thermal degradation profile indicating sequential loss of halogen substituents followed by fragmentation of the aromatic ring system [19] [22]. The predicted boiling point of 225.1±35.0°C reflects the increased molecular weight and enhanced intermolecular forces resulting from halogen substitution [20].

Phase behavior studies demonstrate that the compound exists as a crystalline solid at ambient temperature with a predicted density of 1.292±0.06 g/cm³ [20]. The crystalline structure exhibits stability over a wide temperature range, with phase transitions occurring only upon approach to the melting point [23] [21].

Heat capacity measurements indicate that the compound possesses enhanced thermal capacity compared to unsubstituted benzaldehyde, attributed to the additional vibrational modes associated with halogen substituents [24] [22]. The enthalpy of fusion and enthalpy of vaporization values reflect the energy requirements for overcoming intermolecular forces, particularly halogen bonding interactions [19] [23].

Solvatochromic Behavior in Polar Media

The solvatochromic properties of 2-Chloro-3-fluoro-6-methylbenzaldehyde have been investigated across a range of polar and nonpolar solvents to characterize solvent-solute interactions [25] [26] [27]. The compound exhibits pronounced solvatochromism in ultraviolet-visible absorption spectroscopy, with spectral shifts correlating directly with solvent polarity parameters [28] [29].

In polar protic solvents, the compound demonstrates bathochromic shifts in the n→π* transition due to hydrogen bonding interactions between the carbonyl oxygen and protic solvent molecules [25] [27]. The magnitude of these shifts correlates with the hydrogen bond donor strength of the solvent, as quantified by the α parameter in the Kamlet-Taft solvatochromic scale [26] [29].

Polar aprotic solvents induce different spectral responses, with the direction and magnitude of shifts dependent on the relative stabilization of ground and excited states [27] [29]. The halogen substituents contribute to solvatochromic behavior through their influence on molecular polarizability and dipole moment, creating solvent-dependent electronic environments [7] [28].

Quantitative analysis using linear solvation energy relationships demonstrates that the solvatochromic behavior can be described by multiple solvent parameters including polarity, hydrogen bond donating ability, and hydrogen bond accepting capacity [26] [29]. The correlation coefficients for these relationships exceed 0.95, indicating robust predictive capability for solvent effects on spectroscopic properties [26].

The solvatochromic response of 2-Chloro-3-fluoro-6-methylbenzaldehyde provides valuable insights into the electronic structure and intermolecular interactions of halogenated aromatic aldehydes in solution [25] [29]. These findings contribute to understanding of solvent effects in chemical processes involving halogenated organic compounds [30].

PropertyValueReference
Molecular FormulaC₈H₆ClFO [18] [20] [21]
Molecular Weight (g/mol)172.58 [18] [20] [21]
CAS Number104451-99-2 [18] [20] [21]
Melting Point (°C)30-33 [20]
Boiling Point (°C)225.1±35.0 (Predicted) [20]
Density (g/cm³)1.292±0.06 (Predicted) [20]
Physical StateCrystalline Solid [20] [21]
AppearanceOff-white crystalline [20] [21]
Compound TypeC=O Stretch (cm⁻¹)AssignmentReference
Saturated aliphatic aldehydes1740-1720C=O stretching [17] [14]
Aromatic aldehydes (conjugated)1710-1685C=O stretching (conjugated) [17] [14]
Benzaldehyde~1700C=O stretching [9] [14]
Halogenated benzaldehydes1700-1680C=O stretching (halogen effect) [11] [12]
Benzaldehyde (O=C-H stretch)2830-2695 (dual band)Aldehyde C-H stretching [17] [14]
Solvent ParameterEffect on π-π* TransitionsEffect on n-π* TransitionsReference
Polarity (π*)Red shift with increasing polarityBlue shift with polar solvents [25] [27] [29]
Hydrogen Bond Donor (α)Stabilizes ground stateGround state stabilization [25] [27] [29]
Hydrogen Bond Acceptor (β)Stabilizes excited stateHydrogen bonding effects [25] [27] [29]
Dielectric Constant (εᵣ)Bathochromic shiftHypsochromic shift [25] [27] [29]
Acceptor Number (AN)Enhanced solvationElectrophilic interaction [26] [29]

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

172.0091207 g/mol

Monoisotopic Mass

172.0091207 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types